molecular formula C11H19NO4 B586754 (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid CAS No. 155905-77-4

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Cat. No.: B586754
CAS No.: 155905-77-4
M. Wt: 229.27 g/mol
InChI Key: OHDFGIXTRBDGRB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid (CAS 17966-60-8), also known as Boc-L-cyclobutylglycine, is a chiral amino acid derivative widely used in organic synthesis and pharmaceutical research. Its molecular formula is C₁₀H₁₇NO₄, featuring a tert-butoxycarbonyl (Boc)-protected amino group and a cyclobutyl ring (). The Boc group enhances stability during synthetic processes, while the cyclobutyl moiety introduces steric constraints that influence binding interactions in drug design (). This compound serves as a critical intermediate in synthesizing PI3K inhibitors and other bioactive molecules ().

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-cyclobutylglycine involves a multi-step reaction process. One of the common synthetic routes includes the following steps :

    n-Butyllithium (n-BuLi) in tetrahydrofuran (THF): The reaction is initiated at -78°C for 15 minutes, followed by a gradual increase in temperature to -10°C.

    n-Butyllithium in THF: The reaction continues at -40°C.

    Sodium amalgam (Na-Hg) and sodium phosphate (Na2HPO4) in methanol: This step is carried out for 3 hours at temperatures ranging from 0 to 20°C.

    Pyridinium p-toluenesulfonate (PPTS) in ethanol: The reaction is conducted for 6 hours at 50°C.

    Chromium trioxide (CrO3) and sulfuric acid (H2SO4): The final step involves a 1-hour reaction at temperatures between 0 and 20°C.

Industrial Production Methods

Industrial production methods for Boc-L-cyclobutylglycine are not extensively documented. the synthesis typically follows similar multi-step processes as described above, with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Boc-L-cyclobutylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide.

    Reduction: Reduction reactions can be performed using sodium amalgam.

    Substitution: Substitution reactions often involve the use of n-butyllithium.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) and sulfuric acid (H2SO4).

    Reduction: Sodium amalgam (Na-Hg) and sodium phosphate (Na2HPO4) in methanol.

    Substitution: n-Butyllithium (n-BuLi) in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with chromium trioxide typically results in the formation of carboxylic acids.

Scientific Research Applications

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is best understood through comparison with analogs. Below is a systematic analysis:

Structural Analogs with Varying Cyclic Substituents

Compound Name Cyclic Substituent Key Features Biological/Reactivity Implications
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid Cyclohexyl Larger ring size (6-membered) Reduced steric hindrance compared to cyclobutyl; altered binding affinity in enzyme interactions ().
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid Phenyl Aromatic ring Enhanced π-π stacking potential but increased rigidity; lower solubility in aqueous systems ().
(S)-2-((tert-Butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid Difluorocyclobutyl Fluorinated cyclobutyl Improved metabolic stability and lipophilicity due to fluorine atoms ().
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid Pyridine Heteroaromatic ring Increased hydrogen-bonding capacity; potential for targeting kinase enzymes ().

Key Insights :

  • Cyclobutyl vs. Cyclohexyl/Phenyl : The 4-membered cyclobutyl ring imposes greater steric strain and torsional rigidity compared to cyclohexyl or phenyl analogs, affecting conformational flexibility in drug-receptor interactions ().
  • Fluorine Substitution : Fluorinated derivatives (e.g., ) exhibit enhanced bioavailability and resistance to oxidative degradation, making them preferable in prodrug design.

Analogs with Modified Protecting Groups

Compound Name Protecting Group Key Features
(S)-2-((Ethoxycarbonyl)amino)propanoic acid Ethoxycarbonyl Less steric bulk than Boc; faster deprotection under basic conditions ().
(S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid Benzyloxycarbonyl (Cbz) and Boc Dual protection allows sequential deprotection; useful in peptide synthesis ().

Key Insights :

  • Boc vs. Cbz/Ethoxycarbonyl : The Boc group offers superior acid-lability, enabling selective deprotection without disrupting acid-sensitive functional groups ().

Key Insights :

  • Electron-Withdrawing Groups : Substituents like fluorine or difluoromethoxy significantly enhance target binding and metabolic stability ().
  • Ring Size and Flexibility : Cyclobutyl-containing compounds may exhibit lower potency but higher selectivity due to restricted conformational mobility ().

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, also known as Boc-L-cyclobutylglycine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 155905-77-4

The biological activity of this compound primarily involves its role as an amino acid derivative. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial in metabolic processes, which can lead to altered cellular functions.
  • Modulation of Receptor Activity : It may act as a modulator for certain receptors, influencing signaling pathways that are vital for cellular communication and function.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

2. Anti-inflammatory Effects

Studies have shown that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic potential in treating inflammatory diseases.

3. Neuroprotective Properties

Preliminary studies indicate that this compound may offer neuroprotective effects, possibly by reducing oxidative stress and apoptosis in neuronal cells.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating significant inhibition.
Study BAnti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for its anti-inflammatory action.
Study CNeuroprotectionIn vivo studies indicated reduced neuronal death in models of oxidative stress, supporting its potential use in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group on a cyclobutylacetic acid scaffold. Common strategies include:

  • Coupling Reactions : Use of carbodiimide reagents (e.g., DCC) with catalysts like DMAP to activate carboxylic acid groups for amide bond formation .
  • Chiral Resolution : Enantiomeric purity is achieved using chiral auxiliaries or enzymatic resolution, followed by Boc protection under anhydrous conditions .
    • Characterization : Confirmation of structure via 1^1H/13^{13}C NMR, IR (for Boc carbonyl stretch ~1680–1720 cm1^{-1}), and mass spectrometry. Melting point analysis (e.g., mp ~127–133°C for analogous Boc-protected amino acids) can verify purity .

Q. How is the enantiomeric purity of this compound validated?

  • Analytical Techniques :

  • Chiral HPLC : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .
  • Optical Rotation : Compare measured [α]D_D values with literature data for (S)-configured analogs .
    • Reference Standards : Co-injection with commercially available (R)- or (S)-enantiomers (if accessible) to confirm retention times .

Advanced Research Questions

Q. What experimental conditions minimize racemization during peptide coupling reactions involving this compound?

  • Optimized Conditions :

  • Low Temperatures : Conduct reactions at 0–4°C to reduce base-catalyzed racemization .
  • Mild Coupling Agents : Use HOBt or HOAt additives with DCC to suppress side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity while minimizing degradation .
    • Monitoring : Track racemization via chiral HPLC at intermediate steps .

Q. How does the cyclobutyl ring influence steric and electronic properties in substitution reactions?

  • Steric Effects : The cyclobutyl group increases steric hindrance, slowing nucleophilic substitution but favoring ring-opening reactions under strain. For example, oxidation with KMnO4_4 may proceed selectively at less hindered positions .
  • Electronic Effects : The electron-withdrawing Boc group stabilizes transition states in amide bond formation, while the cyclobutyl ring’s strain enhances reactivity in cycloadditions .

Q. How can researchers resolve contradictions in melting point data across synthesis batches?

  • Root Cause Analysis :

  • Purity Issues : Impurities (e.g., residual solvents or diastereomers) alter melting ranges. Use HPLC to quantify purity (>98% for reliable mp consistency) .
  • Polymorphism : Recrystallize the compound from different solvents (e.g., EtOAc vs. hexane) to isolate stable polymorphs .
    • Documentation : Report solvent systems and heating rates during mp determination to standardize comparisons .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

  • Degradation Pathways : Hydrolysis of the Boc group under humid or acidic conditions; cyclobutyl ring strain may lead to thermal decomposition .
  • Storage Solutions :

  • Conditions : Store in sealed containers under inert gas (N2_2 or Ar) at –20°C to prevent moisture uptake .
  • Stability Monitoring : Periodic NMR or TLC analysis to detect decomposition .

Application-Focused Questions

Q. How is this compound utilized as a building block in peptidomimetic drug design?

  • Role : The cyclobutyl group introduces conformational rigidity, mimicking peptide β-turns. The Boc group enables selective deprotection for sequential coupling in solid-phase peptide synthesis (SPPS) .
  • Case Study : Incorporation into protease inhibitors, where the cyclobutyl moiety reduces enzymatic degradation compared to flexible alkyl chains .

Q. What analytical methods are critical for assessing its compatibility with green chemistry principles?

  • Sustainability Metrics :

  • Atom Economy : Evaluate synthetic routes for minimal waste (e.g., direct Boc protection vs. multi-step sequences) .
  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce environmental impact .
    • Tools : Use life-cycle assessment (LCA) software to quantify energy use and emissions .

Q. Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in substitution reactions?

  • Factors to Consider :

  • Solvent Polarity : Polar solvents may stabilize ionic intermediates, altering reaction pathways .
  • Catalyst Effects : Trace metal impurities (e.g., from glassware) can catalyze side reactions .
    • Resolution : Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, freshly distilled reagents) .

Properties

IUPAC Name

(2S)-2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDFGIXTRBDGRB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164281
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155905-77-4
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155905-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.